![molecular formula C15H12N2O5S B1674982 FEN1-IN-1](/img/structure/B1674982.png)
FEN1-IN-1
科学研究应用
Cancer Treatment
FEN1-IN-1 has been investigated for its potential as an anti-cancer agent. Its applications include:
- Breast Cancer : Studies have indicated that high expression levels of FEN1 correlate with aggressive features in breast cancer, particularly triple-negative breast cancer (TNBC). Inhibition of FEN1 using this compound could reduce tumor progression and metastasis by disrupting the DNA repair mechanisms that allow cancer cells to thrive .
- Gallbladder Cancer : Research has linked polymorphisms in the FEN1 gene to an increased risk of gallbladder cancer. Targeting FEN1 with inhibitors like this compound may provide a novel therapeutic strategy for managing this type of cancer .
Combination Therapies
This compound is being explored in combination with other treatments, such as ionizing radiation. Preliminary findings suggest that co-treatment can enhance cell death and reduce clonogenic survival in tumor cells, indicating a synergistic effect that could improve patient outcomes .
Case Studies and Research Findings
准备方法
合成路线和反应条件
LNT 1 的合成涉及在特定条件下将 2,3-二氢-1,4-苯并二恶英-2-基甲胺与 3-羟基噻吩并 [3,2-d]嘧啶-2,4(1H,3H)-二酮反应。 反应通常需要二甲亚砜 (DMSO) 等溶剂,并可能涉及使用催化剂来促进该过程 .
工业生产方法
LNT 1 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高产量和纯度。 该化合物通常使用高效液相色谱 (HPLC) 进行纯化,以达到 ≥98% 的纯度 .
化学反应分析
反应类型
由于存在反应性官能团,LNT 1 主要经历取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及 DMSO 等溶剂和从室温到 100°C 的温度。
氧化反应: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能会产生具有不同官能团附着的 LNT 1 的各种衍生物 .
作用机制
LNT 1 通过抑制瓣状核酸内切酶 1 (FEN1) 发挥作用,FEN1 是参与 DNA 复制和修复的酶。通过与 FEN1 的活性位点结合,LNT 1 阻止了该酶切割 DNA,导致 DNA 损伤的积累,最终诱导细胞死亡。 这种机制在癌细胞中特别有效,癌细胞严重依赖 DNA 修复途径来生存 .
相似化合物的比较
类似化合物
香菇多糖: 从香菇中提取的生物活性化合物,以其免疫调节和抗肿瘤作用而闻名。
FEN1-IN-1: 瓣状核酸内切酶 1 的另一种抑制剂,其结构和功能与 LNT 1 相似。
独特性
LNT 1 由于其对瓣状核酸内切酶 1 的高效力和特异性而独一无二。 其诱导强大 DNA 损伤反应的能力使其成为癌症研究和潜在治疗应用中的宝贵工具 .
生物活性
Flap endonuclease 1 (FEN1) is a critical enzyme involved in various DNA metabolic processes, including DNA replication, repair, and apoptosis. The compound FEN1-IN-1 has emerged as a selective inhibitor of FEN1, showing potential as a therapeutic agent in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cancer cells, and relevant research findings.
This compound selectively inhibits the nuclease activity of FEN1 by binding to its active site. This inhibition disrupts the normal functions of FEN1 in DNA replication and repair, leading to increased genomic instability in cancer cells. The compound's specificity for FEN1 makes it a promising candidate for targeted cancer therapy.
Inhibition of Cell Proliferation
Research indicates that this compound effectively reduces cell proliferation in various cancer cell lines. In non-small cell lung cancer (NSCLC) models, for instance, treatment with this compound resulted in significant G1/S phase cell cycle arrest and decreased cellular proliferation rates. This effect was correlated with reduced expression levels of Ki-67, a marker associated with cellular proliferation .
Induction of Apoptosis
This compound has also been shown to induce apoptosis in cancer cells. The inhibition of FEN1 disrupts the repair of DNA damage, leading to an accumulation of unrepaired DNA breaks. This accumulation triggers apoptotic pathways, making this compound a potential therapeutic agent for cancers characterized by high levels of FEN1 expression .
Case Studies and Clinical Relevance
Several studies have investigated the clinical significance of FEN1 expression and its correlation with cancer prognosis:
- Osteosarcoma : A study involving 40 osteosarcoma patients found that high expression levels of FEN1 were significantly associated with poor prognosis and higher rates of metastasis. Approximately 47.5% of osteosarcoma patients exhibited high FEN1 expression compared to only 10% in non-neoplastic bone tissues .
Parameter | Osteosarcoma (n=40) | Non-Neoplastic Bone Tissue (n=30) | P value |
---|---|---|---|
High FEN1 Expression | 19 (47.5%) | 3 (10%) | <0.01 |
Low FEN1 Expression | 21 (52.5%) | 27 (90%) |
- Lung Cancer : In NSCLC patients, overexpression of FEN1 was linked to poor differentiation and prognosis. About 36% of analyzed tissues showed elevated levels of FEN1 mRNA and protein, correlating with enhanced tumor proliferation .
Research Findings
Recent studies have provided insights into the role of FEN1 in drug sensitivity and resistance:
- Drug Sensitivity : In colon cancer models, high levels of FEN1 were associated with reduced responsiveness to chemotherapeutic agents. Analysis revealed that cells with elevated FEN1 expression displayed significant differences in drug sensitivity compared to those with low expression .
- Mechanistic Insights : Investigations into the molecular mechanisms underlying FEN1 activity have revealed that post-translational modifications and interactions with other proteins significantly influence its function. For example, the interaction between FEN1 and proliferating cell nuclear antigen (PCNA) enhances its enzymatic activity during DNA replication .
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGCMQXTPTJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。